Cas no 774-48-1 ((Diethoxymethyl)benzene)
(Diethoxymethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (Diethoxymethyl)benzene
- Benzaldehyde Diethyl Acetal
- Benzene,(diethoxymethyl)-
- α,α-Diethoxytoluene
- Benzene, (diethoxymethyl)-
- Benzaldehyde diethylacetal
- diethoxymethylbenzene
- alpha,alpha-Diethoxytoluene
- Benzaldehyde, diethyl acetal
- MAQMEXSLUSZDQM-UHFFFAOYSA-N
- 236M0R125W
- BENZALDEHYDEDIETHYLACETAL
- benzaldehyde dea
- Toluene, alpha,alpha-diethoxy-
- NSC287
- (Diethoxymethyl)benzene #
- Toluene,.alpha.-diethoxy-
- alpha, alpha-Diethoxy Toluene
-
- MDL: MFCD00038525
- Inchi: 1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
- InChI Key: MAQMEXSLUSZDQM-UHFFFAOYSA-N
- SMILES: CCOC(C1C=CC=CC=1)OCC
Computed Properties
- Exact Mass: 180.11500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not determined
- Density: 1,57 g/cm3
- Boiling Point: 222°C(lit.)
- Refractive Index: 1.4770-1.4800
- PSA: 18.46000
- LogP: 2.75820
- Solubility: Not determined
(Diethoxymethyl)benzene Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
(Diethoxymethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Diethoxymethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870586-5g |
Benzaldehyde Diethyl Acetal |
774-48-1 | 98% | 5g |
356.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HC649-5g |
(Diethoxymethyl)benzene |
774-48-1 | 98.0%(GC) | 5g |
¥432.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HC649-1g |
(Diethoxymethyl)benzene |
774-48-1 | 98.0%(GC) | 1g |
¥149.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76225-5g |
(Diethoxymethyl)benzene |
774-48-1 | 98% | 5g |
¥318.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76225-1g |
(Diethoxymethyl)benzene |
774-48-1 | 98% | 1g |
¥98.0 | 2023-09-05 | |
| Apollo Scientific | OR936523-5g |
Benzaldehyde diethyl acetal |
774-48-1 | 98% | 5g |
£52.00 | 2025-02-20 | |
| Apollo Scientific | OR936523-25g |
Benzaldehyde diethyl acetal |
774-48-1 | 98% | 25g |
£204.00 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1893-25G |
Benzaldehyde Diethyl Acetal |
774-48-1 | >98.0%(GC) | 25g |
¥890.00 | 2024-04-16 | |
| abcr | AB137067-25 g |
Benzaldehyde diethyl acetal, 98%; . |
774-48-1 | 98% | 25 g |
€132.70 | 2023-07-20 | |
| eNovation Chemicals LLC | D753605-25g |
(Diethoxymethyl)benzene |
774-48-1 | 98.0% | 25g |
$195 | 2024-06-07 |
(Diethoxymethyl)benzene Suppliers
(Diethoxymethyl)benzene Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (Diethoxymethyl)benzene
Chemical Profile of (Diethoxymethyl)benzene (CAS No. 774-48-1)
(Diethoxymethyl)benzene, with the chemical formula C₈H₁₀O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 774-48-1, identifies it as a distinct molecular entity with unique properties and applications. This compound has garnered attention due to its structural versatility and its potential role in synthesizing various pharmacologically active molecules.
The molecular structure of (Diethoxymethyl)benzene consists of a benzene ring substituted with two ethoxy groups and one methyl group. This arrangement imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of electron-withdrawing ethoxy groups and the electron-donating methyl group creates a delicate balance that influences reactivity, making it a useful building block for more complex molecules.
In recent years, (Diethoxymethyl)benzene has been explored for its potential in the development of novel pharmaceuticals. Its derivatives have shown promise in preliminary studies as intermediates for antiviral and anticancer agents. The benzene core is particularly interesting because it can be functionalized in multiple ways, allowing chemists to tailor the compound for specific biological targets.
One of the most compelling aspects of (Diethoxymethyl)benzene is its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions often involve the formation of carbon-carbon bonds, a crucial step in constructing complex molecular frameworks. The ethoxy and methyl substituents on the benzene ring facilitate various coupling reactions, including Suzuki-Miyaura and Heck couplings, which are widely used in drug discovery and material science.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like (Diethoxymethyl)benzene. Researchers are increasingly focusing on developing methodologies that minimize waste and reduce environmental impact. For instance, catalytic processes that utilize recyclable catalysts or solvent-free conditions are being explored to enhance the efficiency of synthesizing this compound.
The pharmaceutical industry has shown particular interest in derivatives of (Diethoxymethyl)benzene due to their potential biological activity. Studies have indicated that certain modifications to the benzene ring can enhance binding affinity to biological targets, such as enzymes or receptors involved in disease pathways. This has spurred interest in developing libraries of derivatives for high-throughput screening, a common approach in drug discovery pipelines.
In addition to its pharmaceutical applications, (Diethoxymethyl)benzene has found utility in other areas of chemistry. For example, it serves as a precursor in the synthesis of dyes and pigments, where its aromatic structure contributes to colorfastness and stability. The compound's ability to undergo further functionalization also makes it valuable in polymer science, where tailored molecular structures are essential for developing advanced materials.
The chemical properties of (Diethoxymethyl)benzene make it a versatile intermediate for researchers working on complex synthetic challenges. Its reactivity allows for the introduction of diverse functional groups, enabling the construction of intricate molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is critical for achieving desired biological effects.
As research continues to evolve, the applications of (Diethoxymethyl)benzene are likely to expand further. Innovations in synthetic methodologies and an increased understanding of its reactivity will undoubtedly open new avenues for its use in pharmaceuticals, materials science, and beyond. The compound's unique combination of structural features positions it as a cornerstone molecule in modern chemical research.
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